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molecular formula C13H12ClNO3 B8299278 Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate

Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate

Cat. No. B8299278
M. Wt: 265.69 g/mol
InChI Key: INXAKCIGJCSTKT-UHFFFAOYSA-N
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Patent
US04774253

Procedure details

9.3 g (35.1 mmol) of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate were dissolved in 40 ml of dry tetrahydrofuran and the solution was added dropwise during 10 minutes to a stirred suspension of 1.75 g (46.1 mmol) of lithium aluminium hydride in 60 ml of dry tetrahydrofuran at 0° C. The suspension was stirred at 0° C. for 1 hour and then at room temperature for 1.5 hours. Excess lithium aluminium hydride was destroyed by the dropwise addition of saturated aqueous sodium sulphate, followed by the addition of 100 ml of dilute aqueous sulphuric acid. The aqueous phase was extracted twice with dichloromethane. The combined extracts were washed once with water, dried over magnesium sulphate, filtered and evaporated. The residue was recrystallized from chloroform/hexane to give 6.44 g (82%) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol of melting point 135° C.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([C:14](OCC)=[O:15])=[C:11]([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([CH2:14][OH:15])=[C:11]([CH3:13])[N:12]=2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Excess lithium aluminium hydride was destroyed by the dropwise addition of saturated aqueous sodium sulphate
ADDITION
Type
ADDITION
Details
followed by the addition of 100 ml of dilute aqueous sulphuric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from chloroform/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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